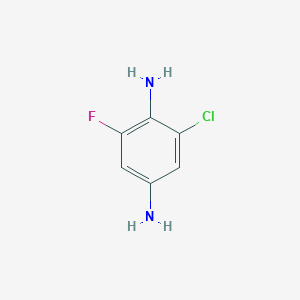

2-氯-6-氟苯-1,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

聚酰亚胺的合成与发展

Xie et al. (2001) 的研究概述了使用含氟芳香族二胺与芳香族二酐相结合合成可溶性氟聚酰亚胺。这些聚酰亚胺表现出优异的热稳定性、低吸湿性和高湿热稳定性,表明它们在先进材料应用中的潜力 (Xie et al., 2001)。

有机金属化学

Pike et al. (2017) 讨论了在有机金属化学中使用氟苯,例如 2-氯-6-氟苯-1,4-二胺。由于这些化合物与金属中心相互作用较弱,因此它们可用作过渡金属催化中的溶剂或配体。这种特性使它们在当代有机合成中具有价值 (Pike et al., 2017)。

电子性质和光谱学

Kwon et al. (2002) 对卤代苯阳离子的振动光谱的研究,包括类似于 2-氯-6-氟苯-1,4-二胺的化合物,提供了对其电子性质的见解。这项研究对于了解这些化合物的电离能和电子态至关重要,影响它们在光谱学和材料科学中的应用 (Kwon et al., 2002)。

新型聚(胺-酰亚胺)的开发

Cheng et al. (2005) 合成了一种新的芳香族二胺,它在开发具有优异热稳定性和机械性能的新型聚(胺-酰亚胺)中起着至关重要的作用。这些发展突显了 2-氯-6-氟苯-1,4-二胺衍生物在制造先进聚合物材料中的重要性 (Cheng et al., 2005)。

安全和危害

作用机制

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 2-Chloro-6-fluorobenzene-1,4-diamine involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, often involving electrophilic aromatic substitution .

Pharmacokinetics

The compound’s molecular weight (16058) suggests that it may have good bioavailability .

Result of Action

Benzene derivatives are known to interact with various enzymes and receptors, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzene-1,4-diamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

属性

IUPAC Name |

2-chloro-6-fluorobenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGVOIMOZRUCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)